

# Chemical structure of adenosine 5'-triphosphate disodium salt hydrate.

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## Compound of Interest

Compound Name: ATP disodium salt hydrate

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## Adenosine 5'-Triphosphate Disodium Salt Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of adenosine 5'-triphosphate (ATP) disodium salt hydrate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize this critical biomolecule.

## Chemical Structure and Properties

Adenosine 5'-triphosphate is a central molecule in cellular energy transfer and signaling. The disodium salt hydrate is a common and stable form used in research.

### Chemical Structure:

The structure of adenosine 5'-triphosphate consists of an adenine base, a ribose sugar, and a triphosphate group. The disodium salt form indicates that two of the acidic protons on the triphosphate chain are replaced by sodium ions. The hydrate form signifies the presence of associated water molecules.

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Caption: Chemical structure of Adenosine 5'-triphosphate disodium salt hydrate.

Physicochemical Properties:

A summary of the key physicochemical properties of adenosine 5'-triphosphate disodium salt hydrate is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>5</sub> Na <sub>2</sub> O <sub>13</sub> P <sub>3</sub> · xH <sub>2</sub> O	[1][2]
Molecular Weight (Anhydrous)	551.14 g/mol	[1][2]
CAS Number	34369-07-8	[1][2]
Appearance	White to cream powder or crystalline powder	[3]
Solubility in Water	50 mg/mL, yielding a clear, colorless solution	[1][4]
pH of Aqueous Solution (5%)	~3.5 (mildly acidic)	[1][5]
Storage Temperature	-20°C with desiccation	[1][4]
Stability	Stable for at least 2 years when stored correctly. A slow dismutation to ADP and adenosine 5'-tetraphosphate can occur (<0.5% per year).	[1]
pKa	4.0 (amino group), 6.5 (secondary phosphate)	[1]
λ <sub>max</sub>	259 nm	[1]
Molar Extinction Coefficient (ε)	15.4 mM <sup>-1</sup> cm <sup>-1</sup> at 259 nm in 100 mM phosphate buffer, pH 7.0	[1]
Metal Binding Constants (per mole)	Mg <sup>2+</sup> (9,554), Ca <sup>2+</sup> (3,722), Sr <sup>2+</sup> (1,381), Li <sup>+</sup> (25), Na <sup>+</sup> (13), K <sup>+</sup> (8)	[1]

## Experimental Protocols for Analysis

Accurate quantification and characterization of ATP are crucial for many research applications. The following sections detail common experimental methodologies.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of ATP and its metabolites (ADP, AMP).[6][7]

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity.[7] A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase. More polar molecules, like ATP, elute earlier than less polar ones. UV detection is commonly employed for quantification.[6]

Detailed Protocol for Quantification of ATP in Cellular Extracts:

- Sample Preparation:
  - Rapidly extract ATP from cells to prevent enzymatic degradation. This can be achieved by methods such as perchloric acid extraction or using commercially available extraction kits.
  - Centrifuge the extract to remove cellular debris.
  - Neutralize the supernatant if acid extraction was used.
  - Filter the sample through a 0.22  $\mu\text{m}$  filter before injection.
- Chromatographic Conditions:
  - Column: C18 column (e.g., 3  $\mu\text{m}$  particle size, 150 mm x 3 mm)[8]
  - Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate buffer (pH 6.80).[8] Alternatively, a gradient elution with a buffer like ammonium acetate can be used, which is also compatible with mass spectrometry.[9]
  - Flow Rate: Typically 0.5 - 1.0 mL/min.
  - Column Temperature: Maintained at a constant temperature, e.g., 25°C.
  - Injection Volume: 10-20  $\mu\text{L}$ .
- Detection:

- Detector: UV-Vis detector.
- Wavelength: 254 nm or 259 nm.[1][8]
- Quantification:
  - Prepare a standard curve using known concentrations of **ATP disodium salt hydrate** (e.g., 0.2 to 10  $\mu\text{M}$ ).[8]
  - Integrate the peak area corresponding to ATP in the sample chromatogram.
  - Calculate the concentration of ATP in the sample by comparing its peak area to the standard curve.

## Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity and specificity for the identification and quantification of ATP. It is often coupled with liquid chromatography (LC-MS).[9][10]

Principle: Molecules are ionized and then separated based on their mass-to-charge ratio ( $m/z$ ). For ATP, electrospray ionization (ESI) is commonly used, typically in negative ion mode.[11]

Detailed Protocol for LC-MS/MS Analysis:

- Sample Preparation:
  - Follow the same extraction procedures as for HPLC.
  - For plasma or serum samples, protein precipitation with a solvent like acetonitrile is required.[11] An internal standard (e.g.,  $^{13}\text{C}$ -labeled ATP) should be added for accurate quantification.
- Liquid Chromatography:
  - Use an HPLC or UPLC system with a column suitable for separating nucleotides, such as a hydrophilic interaction liquid chromatography (HILIC) column.[11]

- The mobile phase should be volatile, for example, based on ammonium acetate, to be compatible with the MS interface.[\[9\]](#)
- Mass Spectrometry Conditions:
  - Ion Source: Electrospray Ionization (ESI), negative mode.
  - Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for ATP and monitoring for a specific product ion after fragmentation.
  - Precursor Ion (m/z): For  $[\text{ATP-H}]^-$ , the expected m/z is approximately 506.
  - Product Ions (m/z): Characteristic fragment ions include those corresponding to the loss of phosphate groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{31}\text{P}$  NMR spectroscopy is a powerful non-invasive technique for studying ATP in vitro and in vivo, providing information about its concentration, ionization state, and interactions with metal ions.[\[12\]](#)[\[13\]](#)

Principle: The phosphorus-31 nucleus has a nuclear spin and can be detected by NMR. The chemical shift of the three phosphate groups ( $\alpha$ ,  $\beta$ , and  $\gamma$ ) in ATP are distinct and sensitive to the local chemical environment, including pH and magnesium ion concentration.[\[14\]](#)

Detailed Protocol for in vitro  $^{31}\text{P}$  NMR:

- Sample Preparation:
  - Dissolve the **ATP disodium salt hydrate** in a suitable buffer (e.g., Tris-HCl) prepared in  $\text{D}_2\text{O}$  for field-frequency locking.
  - Adjust the pH to the desired value.
  - If studying metal ion binding, add a known concentration of the metal salt (e.g.,  $\text{MgCl}_2$ ).
- NMR Spectrometer Setup:

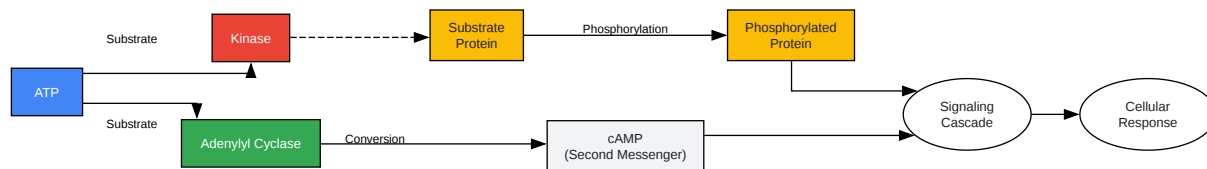
- Use a high-field NMR spectrometer equipped with a phosphorus probe.
- Acquire proton-decoupled  $^{31}\text{P}$  NMR spectra to simplify the signals to single peaks for each phosphate group.[15]
- Data Acquisition and Processing:
  - Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.
  - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  - Reference the spectrum using an external or internal standard (e.g., phosphoric acid).
- Spectral Interpretation:
  - Identify the resonances corresponding to the  $\gamma$ ,  $\alpha$ , and  $\beta$  phosphates.
  - The chemical shifts and coupling constants can be used to determine the concentrations of different ATP species (e.g., free ATP vs. Mg-ATP).[13]

## Signaling Pathways Involving ATP

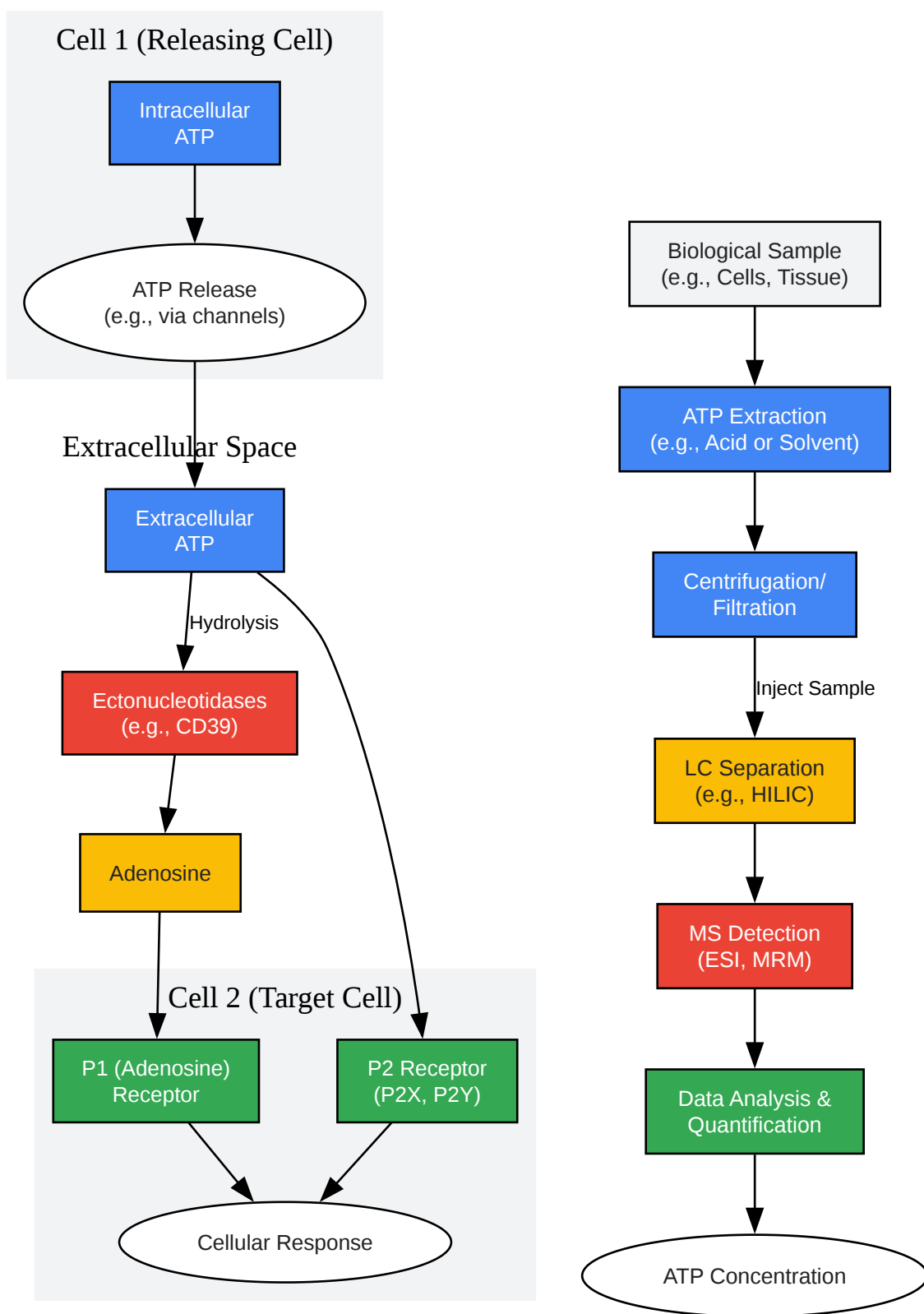
ATP is not only an energy currency but also a crucial signaling molecule both inside and outside the cell.[16][17]

### Intracellular Signaling

ATP serves as a substrate for kinases, which are enzymes that phosphorylate other proteins, thereby activating or deactivating signaling cascades.[17] It is also the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylyl cyclase, a key step in many G protein-coupled receptor (GPCR) pathways.[16][17]







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